H-Tyr-Pro-Ala-NH2: A Technical Guide to a Bioactive Tripeptide
H-Tyr-Pro-Ala-NH2: A Technical Guide to a Bioactive Tripeptide
Abstract
This technical guide provides a comprehensive overview of the synthetic tripeptide H-Tyr-Pro-Ala-NH2, also known as Tyrosine-Proline-Alaninamide. Designed for researchers, chemists, and drug development professionals, this document details the peptide's core chemical and physical properties, outlines robust protocols for its synthesis, purification, and characterization, and discusses its known biological activities and handling procedures. By integrating established methodologies with the underlying scientific principles, this guide serves as an essential resource for the effective application of H-Tyr-Pro-Ala-NH2 in a laboratory setting.
Chemical Identity and Physicochemical Properties
H-Tyr-Pro-Ala-NH2 is a tripeptide amide composed of the amino acid sequence L-Tyrosine, L-Proline, and L-Alanine, with a C-terminal amide group. The presence of the phenolic side chain of Tyrosine, the rigid cyclic structure of Proline, and the small, nonpolar Alanine residue confer specific conformational and functional characteristics to the molecule.
The structure of H-Tyr-Pro-Ala-NH2 is as follows:
Table 1: Core Physicochemical Properties of H-Tyr-Pro-Ala-NH2
| Property | Value | Source / Method |
| IUPAC Name | (S)-2-((S)-1-((S)-2-amino-3-(4-hydroxyphenyl)propanoyl)pyrrolidine-2-carboxamido)propanamide | IUPAC Nomenclature |
| Sequence | Tyr-Pro-Ala-NH2 | Standard Abbreviation |
| Molecular Formula | C17H24N4O4 | Calculated |
| Molecular Weight | 348.40 g/mol | Calculated[1] |
| CAS Number | 130755-46-9 | Registry Number |
| Appearance | White to off-white lyophilized powder | General Observation |
| Purity (Typical) | ≥95% (as determined by HPLC) | Vendor Specification |
| Solubility | Soluble in water. TFA salts enhance solubility in aqueous solutions.[2] | Experimental Observation |
Note: The exact molecular weight can vary slightly depending on the presence of counterions, such as trifluoroacetate (TFA), which is often a remnant from HPLC purification.[2]
Synthesis and Purification Workflow
The synthesis of H-Tyr-Pro-Ala-NH2 is most efficiently achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, ensuring high yields and simplifying the removal of excess reagents.
Principle of Fmoc-SPPS
Fmoc-SPPS relies on the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group to protect the α-amino group of the incoming amino acid. The synthesis cycle involves:
-
Deprotection: Removal of the Fmoc group from the resin-bound amino acid using a mild base (e.g., piperidine).
-
Activation & Coupling: Activation of the carboxyl group of the next Fmoc-protected amino acid and its subsequent coupling to the newly freed N-terminus.
-
Repetition: The cycle is repeated until the desired peptide sequence is assembled.
-
Cleavage & Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid).
Experimental Protocol: Synthesis of H-Tyr-Pro-Ala-NH2
This protocol describes the manual synthesis on a Rink Amide resin, which directly yields a C-terminal amide upon cleavage.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Ala-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS (Triisopropylsilane)
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling (Alanine):
-
Deprotect the resin by treating with 20% piperidine/DMF (2 x 10 min). Wash thoroughly with DMF.
-
In a separate vessel, pre-activate Fmoc-Ala-OH (3 eq) with HBTU/HOBt (3 eq) and DIPEA (6 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours. Wash with DMF and DCM.
-
-
Second Amino Acid Coupling (Proline):
-
Repeat the deprotection step as above.
-
Couple pre-activated Fmoc-Pro-OH (3 eq) for 2 hours. Wash.
-
-
Third Amino Acid Coupling (Tyrosine):
-
Repeat the deprotection step.
-
Couple pre-activated Fmoc-Tyr(tBu)-OH (3 eq) for 2 hours. The tert-Butyl (tBu) group protects the hydroxyl function of the Tyrosine side chain. Wash.
-
-
Final Deprotection: Remove the terminal Fmoc group with 20% piperidine/DMF. Wash thoroughly with DMF, DCM, and methanol, then dry the resin under vacuum.
-
Cleavage and Global Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purification by Reverse-Phase HPLC
The crude peptide must be purified to remove truncated sequences, deletion sequences, and residual scavengers from the cleavage step. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method.
Protocol:
-
System: Preparative HPLC system with a UV detector.
-
Column: C18 stationary phase column.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the sample onto the equilibrated C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 55% B over 30 minutes).
-
Monitor the elution profile at 214 nm and 280 nm (for the Tyrosine residue).[3]
-
Collect fractions corresponding to the main peak.
-
Analyze fractions for purity by analytical HPLC and for identity by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.
-
Synthesis and Purification Workflow Diagram
Caption: Fmoc-SPPS and purification workflow for H-Tyr-Pro-Ala-NH2.
Analytical Characterization
To ensure the identity, purity, and structural integrity of the synthesized peptide, a combination of analytical techniques is required. This self-validating system confirms the success of the synthesis and purification steps.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the peptide. Electrospray Ionization (ESI) is a common technique for peptide analysis.
Expected Results:
-
Technique: ESI-MS
-
Mode: Positive Ion
-
Calculated Monoisotopic Mass: 348.18 g/mol
-
Expected Ion: [M+H]⁺
-
Expected m/z: 349.19
Analysis by tandem MS (MS/MS) can further confirm the sequence by analyzing the fragmentation pattern (b- and y-ions) of the parent ion.[4]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed structural information, confirming the presence of specific amino acid residues and the integrity of the peptide backbone.[5]
Expected Characteristic Chemical Shifts (in D₂O, approximate δ in ppm):
-
Tyrosine (Tyr):
-
Aromatic protons (C₆H₄): ~6.8-7.2 ppm (two doublets)
-
β-CH₂ protons: ~2.8-3.1 ppm
-
α-CH proton: ~4.0-4.3 ppm
-
-
Proline (Pro):
-
Ring protons (CH₂): ~1.8-2.2 ppm and ~3.5-3.8 ppm
-
α-CH proton: ~4.1-4.4 ppm
-
-
Alanine (Ala):
-
β-CH₃ protons: ~1.3-1.5 ppm (doublet)
-
α-CH proton: ~4.0-4.2 ppm
-
The integration of these signals should correspond to the number of protons in each environment, providing quantitative confirmation of the structure.[6]
Table 2: Summary of Analytical Characterization Data
| Technique | Parameter | Expected Value | Purpose |
| Analytical RP-HPLC | Retention Time | Single major peak | Purity Assessment (>95%) |
| ESI-MS | [M+H]⁺ | m/z 349.19 | Identity Confirmation |
| ¹H NMR | Chemical Shifts & Integration | Consistent with structure | Structural Verification |
Biological Activity and Potential Applications
While H-Tyr-Pro-Ala-NH2 is primarily a research peptide, peptides containing the Tyr-Pro motif have been investigated for various biological activities. The N-terminal Tyrosine residue is significant, as its phenolic side chain can participate in hydrogen bonding and electron-proton transfer reactions, which is critical in many enzymatic processes.[7] The Proline residue induces a rigid kink in the peptide backbone, which can be crucial for receptor binding and conferring resistance to proteolytic degradation.[8][9]
Studies on similar short peptides suggest potential applications in areas such as:
-
Antioxidant Activity: Peptides containing Tyrosine have shown potential to scavenge free radicals.[10][11]
-
Enzyme Inhibition: The specific conformation may allow it to act as a competitive inhibitor for certain proteases or other enzymes.
-
CNS Activity: Many short Proline-containing peptides are known to cross the blood-brain barrier and exhibit neuromodulatory effects.
The precise mechanism of action for H-Tyr-Pro-Ala-NH2 is not extensively documented in publicly available literature and remains an active area for research. Further investigation is required to elucidate its specific biological targets and signaling pathways.
Handling, Storage, and Stability
Proper handling and storage are critical to maintain the integrity and activity of the peptide.[12]
Lyophilized Peptide
-
Long-term Storage: Store at -20°C or -80°C in a desiccated environment.[12] Avoid frost-free freezers due to temperature cycling which can degrade the peptide.[12]
-
Short-term Storage: Can be stored at 4°C for short periods (less than a month).[12]
-
Handling: Before opening, allow the vial to warm to room temperature (approx. 20 minutes) inside a desiccator.[12] This prevents condensation of atmospheric moisture, which can initiate hydrolysis.[12]
Peptide in Solution
-
Reconstitution: For reconstitution, use sterile, distilled water or an appropriate buffer. For hydrophobic peptides, a small amount of DMSO or acetonitrile may be required for initial solubilization, followed by dilution with aqueous buffer.
-
Stability: Peptide stability in solution is sequence-dependent and significantly lower than in the lyophilized state.[9][13] Peptides are susceptible to degradation via hydrolysis, oxidation (especially Tyrosine), and deamidation.[12]
-
Storage of Solutions: It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Solutions are typically stable for a few days at 4°C and several weeks at -20°C.
Conclusion
H-Tyr-Pro-Ala-NH2 is a well-defined tripeptide that can be reliably produced and characterized using standard laboratory techniques. Its unique sequence, combining the functional Tyrosine side chain with the conformational rigidity of Proline, makes it a valuable tool for biochemical and pharmacological research. This guide provides the foundational knowledge and practical protocols necessary for scientists to synthesize, purify, and utilize this peptide with confidence, ensuring the integrity and reproducibility of their experimental results.
References
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NovoPro Bioscience Inc. (n.d.). H-Tyr-Tyr-NH2 peptide. Retrieved February 7, 2026, from [Link]
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National Council of Educational Research and Training. (n.d.). Biomolecules. NCERT. Retrieved February 7, 2026, from [Link]
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Wikipedia. (2024, January 29). Amino acid. Retrieved February 7, 2026, from [Link]
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NovoPro Bioscience Inc. (n.d.). Retatrutide (LY3437943), 99.4% purity peptide. Retrieved February 7, 2026, from [Link]
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Wikipedia. (2024, January 16). Proteinogenic amino acid. Retrieved February 7, 2026, from [Link]
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JoVE. (2022, September 30). HPLC Purification to Produce Amyloid Beta Peptides | Protocol Preview [Video]. YouTube. Retrieved February 7, 2026, from [Link]
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Li, S., et al. (2023). Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis. Applied Biochemistry and Biotechnology, 195(12), 7523-7538. doi:10.1007/s12010-023-04713-5. Retrieved February 7, 2026, from [Link]
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Al-Warhi, T., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(6), 1429. doi:10.3390/molecules29061429. Retrieved February 7, 2026, from [Link]
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Wang, Y., et al. (2024). Physicochemical Properties and Stability of Antioxidant Peptides from Swim Bladder of Grass Carp (Ctenopharyngodon idella). Foods, 13(1), 123. doi:10.3390/foods13010123. Retrieved February 7, 2026, from [Link]
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Nicholson, J. K., & Wilson, I. D. (1987). 1H NMR studies on protein binding of histidine, tyrosine and phenylalanine in blood plasma. NMR in Biomedicine, 1(3), 140-145. doi:10.1002/nbm.1940010306. Retrieved February 7, 2026, from [Link]
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Hayashi, T., et al. (2015). Defining the Role of Tyrosine and Rational Tuning of Oxidase Activity by Genetic Incorporation of Unnatural Tyrosine Analogs. Journal of the American Chemical Society, 137(4), 1424–1427. doi:10.1021/ja5109936. Retrieved February 7, 2026, from [Link]
-
Agbale, C. M., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals, 16(3), 447. doi:10.3390/ph16030447. Retrieved February 7, 2026, from [Link]
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ResearchGate. (n.d.). Mechanism of the Tyrosine Ammonia Lyase Reaction-Tandem Nucleophilic and Electrophilic Enhancement by a Proton Transfer. Retrieved February 7, 2026, from [Link]
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Aumentado-Armstrong, T., et al. (2020). Strategies for Improving Peptide Stability and Delivery. Molecules, 25(19), 4549. doi:10.3390/molecules25194549. Retrieved February 7, 2026, from [Link]
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Zhang, Y., et al. (2023). Isolation, Identification, and Biological Activity Analysis of Swim Bladder Polypeptides from Acipenser schrencki. Foods, 12(9), 1913. doi:10.3390/foods12091913. Retrieved February 7, 2026, from [Link]
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Peptide Sciences. (n.d.). Peptide Storage & Stability: A Definitive Guide. Retrieved February 7, 2026, from [Link]
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The Organic Chemistry Tutor. (2019, January 2). Integration of H NMR Signals - Spectroscopy - Organic Chemistry [Video]. YouTube. Retrieved February 7, 2026, from [Link]
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The Audiopedia. (2016, July 24). Mass spectrometry for proteomics - part 2 [Video]. YouTube. Retrieved February 7, 2026, from [Link]
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